
Spirapril
説明
Spirapril, sold under the brand name Renormax among others, is an ACE inhibitor antihypertensive drug used to treat hypertension . It belongs to the dicarboxy group of ACE inhibitors . It was patented in 1980 and approved for medical use in 1995 .
Synthesis Analysis
Spirapril is a prodrug which is metabolized to its active diacid form, spiraprilat . This conversion happens following oral administration .Molecular Structure Analysis
The molecular formula of Spirapril is C22H30N2O5S2 . The molecular weight is 466.61 g/mol .Chemical Reactions Analysis
Spirapril is converted to the active metabolite spiraprilat following oral administration . This conversion is a key part of its mechanism of action .Physical And Chemical Properties Analysis
The average molecular weight of Spirapril is 466.614 . The chemical formula is C22H30N2O5S2 . The bioavailability is 50% following oral administration .科学的研究の応用
Hypertension Management
Spirapril, as an ACE inhibitor, is primarily used in the management of hypertension . It works by inhibiting the angiotensin-converting enzyme (ACE), which decreases the production of angiotensin II, a substance that causes vasoconstriction and increases blood pressure. By reducing angiotensin II levels, spirapril effectively lowers blood pressure.
Heart Failure Treatment
Research has indicated that ACE inhibitors like spirapril can be beneficial in treating congestive heart failure . The reduction in angiotensin II leads to decreased blood volume and reduced workload on the heart, thereby improving cardiac function and symptoms associated with heart failure.
作用機序
Spirapril, also known as Renormax, is a potent antihypertensive drug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors .
Biochemical Pathways
By blocking ACE, spirapril decreases angiotensin II, which is a vasoconstrictor and an inducer of aldosterone . The decrease in angiotensin II leads to less vasoconstriction and less secretion of aldosterone . This results in less sodium reabsorption, leading to a decrease in blood pressure .
Pharmacokinetics
Spirapril is characterized by a significant first-pass metabolism after oral administration . The pharmacokinetics of spirapril were found to be linear within the dose range of 6-50 mg . The bioavailability of orally administered spirapril is 50% . After intravenous infusion, the disposition of spirapril is monophasic with a terminal half-life of 20-50 minutes .
Result of Action
The result of spirapril’s action is a decrease in blood pressure . This is achieved through the reduction of vasoconstriction and aldosterone secretion, leading to less sodium reabsorption .
Action Environment
The action of spirapril can be influenced by several environmental factors. For instance, plasma concentrations of both spirapril and spiraprilat were increased by 30% in the elderly . In patients with impaired liver function, plasma concentrations of spiraprilat were reduced by 30% . In patients with severe renal impairment, spiraprilat concentrations were significantly increased by a factor of 3-4 .
将来の方向性
特性
IUPAC Name |
(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCVUIFMSZDJS-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044300 | |
| Record name | Spirapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.93e-02 g/L | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Spiraprilat, the active metabolite of spirapril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. Spiraprilat may also act on kininase II, an enzyme identical to ACE that degrades the vasodilator bradykinin. | |
| Record name | Spirapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Spirapril | |
CAS RN |
83647-97-6 | |
| Record name | Spirapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spirapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U2K78I3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Spirapril exert its antihypertensive effect?
A1: Spirapril is a prodrug that is converted to its active metabolite, Spiraprilat, in the body. [] Spiraprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, ] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This inhibition reduces the potent vasoconstrictive effects of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , ]
Q2: Does Spiraprilat affect the renin-angiotensin-aldosterone system (RAAS) beyond ACE inhibition?
A2: Yes, Spiraprilat also impacts the RAAS by decreasing angiotensin II-induced aldosterone secretion from the adrenal cortex. [, ] This leads to increased sodium excretion and, consequently, increased water outflow, further contributing to its blood pressure-lowering effect. [, , , ]
Q3: Does Spirapril influence cardiac function in congestive heart failure (CHF)?
A3: In severe CHF, Spirapril administration leads to a decrease in pulmonary capillary wedge pressure, indicating improved cardiac function. [, ] It also increases stroke volume index, contributing to a slight increase in cardiac index. []
Q4: How is Spirapril metabolized in the body?
A4: Spirapril undergoes significant first-pass metabolism after oral administration, primarily through esterolysis, to form the active metabolite Spiraprilat. []
Q5: What is the bioavailability of Spirapril and Spiraprilat?
A5: The oral bioavailability of Spirapril is approximately 50%, whereas Spiraprilat has virtually zero oral bioavailability. []
Q6: How are Spirapril and Spiraprilat eliminated from the body?
A6: Spirapril is primarily eliminated via hepatic metabolism. [, ] Spiraprilat is eliminated through both renal and hepatic pathways, offering a potential advantage in patients with renal impairment compared to other ACE inhibitors primarily cleared renally. [, , ]
Q7: Is there a risk of Spiraprilat accumulation in patients with renal impairment?
A7: Despite the influence of renal impairment on Spiraprilat disposition, studies have not shown evidence of accumulation, even with completely blocked renal elimination. This suggests a substantial non-renal elimination pathway and a margin of safety for Spirapril in renal impairment. [, ]
Q8: How long does it take for Spiraprilat to reach its peak plasma concentration after Spirapril administration?
A8: Spiraprilat reaches its peak plasma concentration approximately 2-3 hours after oral administration of Spirapril. []
Q9: How does the duration of action of Spirapril compare to other ACE inhibitors?
A9: Spirapril has a long duration of action due to Spiraprilat's elimination half-life of about 40 hours, allowing for once-daily dosing. [, ] This contrasts with some other ACE inhibitors, such as Captopril, which have shorter durations of action. []
Q10: What is the primary clinical use of Spirapril?
A10: Spirapril is primarily indicated for treating hypertension. [, , , , , , , , ]
Q11: What dosages of Spirapril are typically used in clinical practice?
A11: Clinical trials have investigated Spirapril doses ranging from 1 to 24 mg daily. [, , ] A dose of 6 mg once daily is generally effective for most patients, and dose titration may not be necessary due to a relatively flat dose-response curve. [, ]
Q12: Can Spirapril be used in patients with other conditions besides hypertension?
A12: Yes, Spirapril can be used in patients with various conditions accompanying hypertension, such as heart disease, renal disease, diabetes mellitus, and lipid disturbances. []
Q13: How effective is Spirapril compared to other ACE inhibitors in treating hypertension?
A13: Limited comparative data are available, but in controlled trials, Spirapril demonstrated similar blood pressure reductions to Enalapril and Captopril. [] Further studies are needed to determine its relative efficacy compared to other ACE inhibitors definitively.
Q14: Does Spirapril affect lipid metabolism?
A14: Studies suggest Spirapril does not negatively impact lipid metabolism and may even have some beneficial effects compared to other antihypertensive medications like Atenolol. [, ]
Q15: Can Spirapril be used in patients with diabetic nephropathy?
A15: Research suggests Spirapril effectively lowers blood pressure in patients with diabetic nephropathy and may offer additional benefits. In a study comparing Spirapril to Isradipine, only Spirapril demonstrably reduced urinary albumin excretion rate, potentially benefiting patients with diabetic nephropathy. []
Q16: Does Spirapril have a role in treating congestive heart failure?
A16: While primarily used for hypertension, research suggests potential benefits of Spirapril in CHF. [, , ] Studies indicate it can improve hemodynamics and potentially reduce mortality and hospitalizations in patients with CHF. [, ]
Q17: Is Spirapril generally well-tolerated?
A17: Yes, Spirapril is generally well-tolerated, with an adverse event profile similar to other ACE inhibitors. [, , ]
Q18: Are there any specific safety considerations with Spirapril use?
A18: As with any medication, potential benefits should be weighed against potential risks in individual patients. While generally well-tolerated, monitoring for potential side effects is always important.
Q19: How do structural modifications of Spirapril analogues affect their activity?
A19: Studies on Spirapril analogues, including its active metabolite Spiraprilat, have explored the impact of structural modifications on ACE inhibitory activity. [] This research has identified potent analogues with varying levels of in vitro and in vivo activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




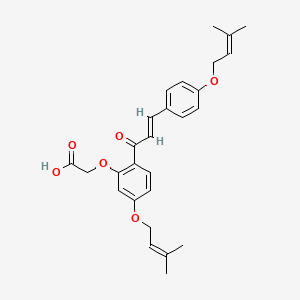
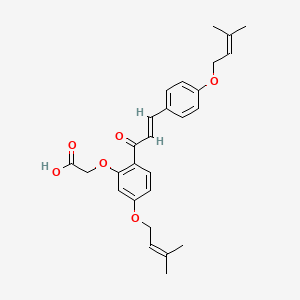
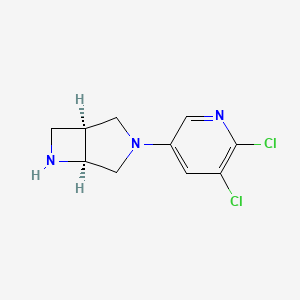


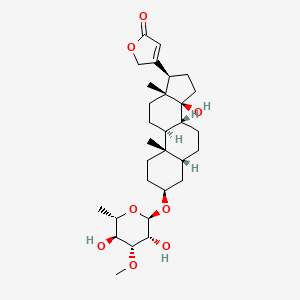

![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)
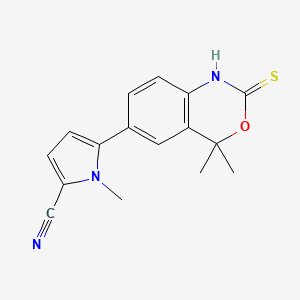

![N-[4,17-Dimethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-dipropyl-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1681922.png)
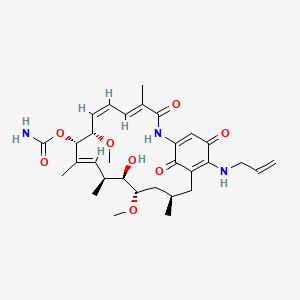
![N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1681924.png)